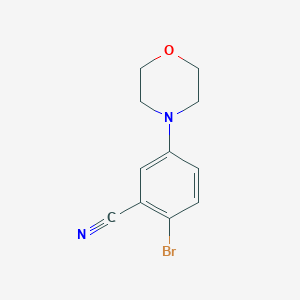

2-Bromo-5-morpholinobenzonitrile

Description

2-Bromo-5-morpholinobenzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 2-position and a morpholine group at the 5-position of the aromatic ring.

Properties

IUPAC Name |

2-bromo-5-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQNTPZCJFCZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-morpholinobenzonitrile typically involves the reaction of 2-bromo-5-fluorobenzonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at a temperature of 100°C for 48 hours . The reaction mixture is then poured into water, and the precipitate is filtered off and purified by column chromatography on silica gel .

Another method involves the use of sodium carbonate and tetrakis(triphenylphosphine)palladium as catalysts in a mixture of 1,4-dioxane, ethanol, and water at 120°C for 2 hours under an inert atmosphere . This method yields a pale yellow solid of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-morpholinobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.

Coupling Products: The major products are biaryl compounds formed through the coupling of the benzonitrile derivative with another aromatic compound.

Scientific Research Applications

2-Bromo-5-morpholinobenzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-morpholinobenzonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various chemical reactions that can modify the structure and function of biomolecules. The presence of the bromine atom and the morpholine ring in its structure allows it to engage in unique interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl (5-bromo-2-hydroxybenzonitrile) and formyl groups (2-bromo-5-formylbenzonitrile) introduce hydrogen-bonding or electrophilic sites, respectively, which are absent in the morpholine derivative .

- Nitro and fluoro substituents (e.g., 2-bromo-4-fluoro-5-nitrobenzonitrile) increase electron-withdrawing effects, likely altering reactivity in cross-coupling reactions .

Physicochemical Properties

Limited data are available for this compound, but comparisons can be inferred from analogs:

- 5-Bromo-2-hydroxybenzonitrile : Exhibits strong intermolecular hydrogen bonding (O–H⋯N distances: 2.805–2.810 Å), leading to planar molecular packing in crystals .

- 2-Bromo-5-chlorobenzonitrile : Higher lipophilicity (logP ~2.8 estimated) compared to hydroxyl or morpholine-containing analogs due to the chlorine substituent .

- Nitro-substituted analogs : Likely have elevated melting points (>150°C) and reduced solubility in polar solvents due to increased molecular rigidity .

Research Findings and Challenges

- Reactivity Differences : Nitro-substituted derivatives (e.g., 2-bromo-4-methyl-5-nitrobenzonitrile) undergo selective reductions, whereas morpholine-containing analogs may resist such transformations due to steric hindrance .

- Data Gaps: Physicochemical parameters (e.g., solubility, stability) for this compound remain uncharacterized in the literature, highlighting a need for further research .

Biological Activity

2-Bromo-5-morpholinobenzonitrile (CAS No. 1129540-64-2) is a compound of significant interest due to its biological activity, particularly as an opioid receptor antagonist. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-fluorobenzonitrile with morpholine in the presence of a base such as potassium carbonate. The reaction conditions often include:

- Solvent : Dimethyl sulfoxide (DMSO)

- Temperature : 100°C for 48 hours

An alternative method utilizes sodium carbonate and palladium catalysts in a mixture of 1,4-dioxane, ethanol, and water at 120°C for 2 hours under inert conditions .

The primary mechanism of action for this compound is its role as an opioid receptor antagonist . This means it binds to opioid receptors in the brain, blocking the effects of opioids. The compound's structure, featuring a morpholine ring, allows it to engage in specific interactions with enzymes and receptors, potentially influencing various biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Opioid Receptor Antagonism : It effectively blocks opioid receptors, which can be beneficial in treating conditions related to opioid overdose or dependence.

- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures may have anticancer properties, warranting further investigation into this compound's effects on cancer cell lines.

Case Studies and Research Findings

- Antinociceptive Activity : In animal models, the compound has shown potential for antinociceptive effects, indicating its ability to reduce pain perception. This could be linked to its action on opioid receptors.

- Cellular Effects : Studies have demonstrated that derivatives with similar structures can influence cellular processes such as apoptosis and metabolism. The interactions with signaling pathways like Wnt/β-catenin are particularly noteworthy as they play crucial roles in cell proliferation and differentiation.

- Dosage Effects : Variations in dosage have been observed to affect the compound's efficacy in animal models. Low doses may yield beneficial effects, while higher doses could lead to adverse outcomes.

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.